“2,4-Bis(benzyloxy)-5-bromopyrimidine” is a chemical compound with the molecular formula C18H17BN2O4 . It has a molecular weight of 336.15 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
The molecular structure of “2,4-Bis(benzyloxy)-5-bromopyrimidine” is complex with several functional groups. The InChI string for this compound is InChI=1S/C18H17BN2O4/c22-19 (23)16-11-20-18 (25-13-15-9-5-2-6-10-15)21-17 (16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2
. This indicates the presence of boronic acid, pyrimidine, and benzyloxy groups in the molecule.
The physical and chemical properties of “2,4-Bis(benzyloxy)-5-bromopyrimidine” include a molecular weight of 336.2 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, and rotatable bond count of 7 .
2,4-Bis(benzyloxy)-5-bromopyrimidine is a chemical compound with the molecular formula and a molecular weight of 371.23 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of heat shock protein 90, which plays a crucial role in cancer cell proliferation and survival . The compound is also known by its CAS number, 41244-53-5, and has been classified as a pyrimidine derivative due to its structural features.
2,4-Bis(benzyloxy)-5-bromopyrimidine can be sourced from various chemical suppliers, including Sigma-Aldrich and Chem-Impex, where it is available for research purposes . It falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms.
The synthesis of 2,4-bis(benzyloxy)-5-bromopyrimidine typically involves several steps, primarily utilizing bromination and etherification techniques. One common method includes the treatment of 5-bromopyrimidine with benzyl alcohol in the presence of a base such as sodium hydroxide or sodium benzylate in a solvent like toluene .
The molecular structure of 2,4-bis(benzyloxy)-5-bromopyrimidine features a pyrimidine ring substituted with two benzyloxy groups at positions 2 and 4, and a bromine atom at position 5. The presence of these substituents significantly influences the compound's reactivity and biological activity.
The compound is involved in various chemical reactions that enhance its utility in synthetic organic chemistry. Notably, it can undergo further substitution reactions to create more complex derivatives or can act as an intermediate in the synthesis of other biologically active compounds .
The mechanism of action for 2,4-bis(benzyloxy)-5-bromopyrimidine primarily involves its role as an inhibitor of heat shock protein 90. This protein is essential for the proper folding and functioning of various client proteins involved in cell survival pathways . By inhibiting this protein, the compound disrupts cancer cell growth and induces apoptosis.
Research indicates that compounds similar to 2,4-bis(benzyloxy)-5-bromopyrimidine exhibit significant anticancer activity through this mechanism, making them valuable candidates for further development in cancer therapeutics .
2,4-Bis(benzyloxy)-5-bromopyrimidine has several notable applications:
2,4-Bis(benzyloxy)-5-bromopyrimidine serves as a privileged electrophile in transition metal-catalyzed cross-coupling reactions due to the enhanced leaving group ability imparted by the electron-withdrawing bromine atom at the C5 position. The benzyloxy groups at C2 and C4 positions provide steric protection while remaining inert under standard coupling conditions. Advanced phosphine ligands have revolutionized the functionalization scope of this bromopyrimidine scaffold. BrettPhos and RuPhos ligands enable Buchwald-Hartwig amination at remarkably low catalyst loadings (0.05–0.5 mol% Pd) with short reaction times (2-8 hours), even with sterically hindered amines and functionally diverse nucleophiles [2]. This represents a significant advancement over traditional Josiphos ligand systems, which required higher Pd loadings for heteroaryl halides.
The electron-deficient nature of the pyrimidine ring facilitates oxidative addition, while the benzyloxy groups prevent undesired coordination that could lead to catalyst deactivation. As demonstrated in pharmaceutical intermediate synthesis, this compound undergoes efficient coupling with:
Table 1: Palladium-Catalyzed Amination of 2,4-Bis(benzyloxy)-5-bromopyrimidine
Nucleophile Type | Catalyst System | Temperature | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
Primary alkylamines | Pd/BrettPhos | 90-110°C | 2-6 | 79-92 | Tolerates β-amino acids |
Heteroarylamines | Pd/RuPhos | 100°C | 4-8 | 75-88 | Couples N-H pyrazoles |
Functionalized anilines | Pd/BrettPhos | 85°C | 4 | 80-90 | Compatible with free phenols |
Notably, the chemoselectivity profile allows sequential functionalization – the bromine can be selectively displaced in the presence of chlorides on coupling partners [2] [6]. This controlled reactivity enables the synthesis of highly decorated pyrimidine cores found in antiviral and anticancer agents, where the benzyloxy groups serve as protected hydroxyls for later deprotection to reveal key pharmacophores [1].
Installation of the benzyloxy groups represents a critical transformation in the synthesis of 2,4-bis(benzyloxy)-5-bromopyrimidine. This process occurs through nucleophilic aromatic substitution (SNAr) on 5-bromo-2,4-dichloropyrimidine, where the electron-deficient pyrimidine ring facilitates displacement of chlorides by benzyloxide anions. Optimization studies reveal that:
A breakthrough methodology employs 2-benzyloxy-1-methylpyridinium triflate as a bench-stable benzyl transfer reagent under neutral conditions. This approach circumvents the strong bases that degrade sensitive substrates. The protocol involves in situ N-methylation of 2-benzyloxypyridine with methyl triflate in toluene or trifluorotoluene, generating an electrophilic benzyl species that reacts with pyrimidinones at 90°C within 24 hours (84-93% yield) [10]. Crucially, trifluorotoluene outperforms toluene for carbohydrate-derived substrates due to its higher dipole moment and resistance to Friedel-Crafts side reactions.
Table 2: Nucleophilic Aromatic Substitution Optimization Parameters
Reaction Parameter | Standard Conditions | Advanced Conditions | Impact on Yield |
---|---|---|---|
Solvent | DMF | Trifluorotoluene | +15-20% for polar substrates |
Base | NaH | MgO (scavenger) | Prevents hydrolysis |
Benzyl Source | BnBr | 2-BnO-pyridinium salt | Enables neutral pH |
Temperature | 80°C | 90°C | Reduces time by 40% |
This methodology extends to substituted benzyl groups (e.g., p-methoxybenzyl), enabling orthogonal deprotection strategies in multistep syntheses. The benzyl ethers exhibit exceptional stability toward a wide range of conditions (pH 1-12 at RT, nucleophiles, DCC coupling) while remaining cleavable via hydrogenolysis or Lewis acids [4] [7].
Microwave irradiation significantly enhances the efficiency of transformations involving 2,4-bis(benzyloxy)-5-bromopyrimidine by reducing reaction times from hours to minutes while improving yields and purity profiles. Key applications include:
The rapid heating/cooling profile of microwave reactors minimizes thermal decomposition of the bromopyrimidine core, particularly important for scale-up where heat transfer limitations cause degradation in batch reactors. This technique enables rapid screening of coupling partners – a single day can accommodate 20-30 amination reactions for structure-activity relationship studies in drug discovery programs [1] [6].
The benzyloxy groups in 2,4-bis(benzyloxy)-5-bromopyrimidine serve dual roles as protective groups for hydroxyl functions and directing groups for regioselective functionalization. Their implementation follows key strategic principles:
Orthogonal Deprotection: Benzyl ethers withstand acidic deprotection of t-butyl carbamates (Boc) and basic cleavage of fluorenylmethyl carbamates (Fmoc), enabling sequential unmasking of functionalities. After C5 functionalization via cross-coupling, the benzyl groups are removed via catalytic hydrogenation (Pd/C, H₂) or Lewis acid-mediated cleavage (BCI₃) to reveal the pharmacologically active 2,4-dihydroxypyrimidine core [4] [8].
Differentiated Reactivity: p-Methoxybenzyl (PMB) can replace one benzyl group for selective acid-catalyzed removal (DDQ oxidation) while retaining the standard benzyl ether. This approach enables stepwise functionalization at C2 and C4 positions in nucleoside analog synthesis [7].
Stability-Performance Balance: Benzyl ethers demonstrate optimal stability among hydroxyl-protecting groups for bromopyrimidine chemistry:
Table 3: Orthogonal Protecting Group Strategy for Pyrimidine Functionalization
Protecting Group | Installation Method | Cleavage Conditions | Compatibility |
---|---|---|---|
Benzyl (Bn) | BnBr, NaH/Ag₂O | H₂/Pd, Na/NH₃ | Acids, bases, nucleophiles |
p-Methoxybenzyl (PMB) | PMBImidate, TfOH | DDQ, CAN | Bn, Boc under neutral conditions |
t-Butyldimethylsilyl (TBS) | TBSCl, imidazole | F⁻, acid | Bn, PMB below pH 3 |
t-Butoxycarbonyl (Boc) | Boc₂O, DMAP | TFA, HCl | Bn ether stability |
The selection of benzyl protection specifically for hydroxyl groups rather than alternative silyl ethers (TBS, TBDPS) stems from their superior stability under the harsh conditions (high temperature, strong bases) required for pyrimidine functionalization [7] [8]. This protecting group strategy has been validated in complex syntheses of kinase inhibitors where late-stage benzyl deprotection occurs after all other functional group transformations.
Transitioning laboratory synthesis of 2,4-bis(benzyloxy)-5-bromopyrimidine to industrial production faces significant scalability hurdles requiring innovative engineering solutions:
Purification Challenges: The off-white crystalline solid (purity ≥95%) requires repetitive recrystallization from toluene/hexane mixtures on multi-kilogram scale to achieve pharmaceutical-grade purity (>99.5%). This purification bottleneck consumes 60-70% of total processing time [1] [9].
Temperature Sensitivity: The compound decomposes above 120°C, necessitating precise temperature control during benzylation reactions at 90°C. Jacketed reactors with turbulent flow provide uniform heat distribution superior to traditional stirred tanks.
Catalyst Cost and Removal: Residual Pd from cross-coupling steps must be reduced to <10 ppm for pharmaceutical applications. Triethylamine-modified silica adsorbents achieve 99.8% Pd removal without product decomposition, superior to standard activated carbon treatments [2] [7].
Table 4: Industrial-Scale Production Optimization Strategies
Process Challenge | Laboratory Practice | Industrial Solution | Economic Impact |
---|---|---|---|
Purification | Column chromatography | Continuous crystallization | -70% solvent waste |
Pd Removal | Activated carbon | Functionalized silica | >99.8% removal efficiency |
Temperature Control | Oil bath heating | Jacketed reactors | ±0.5°C uniformity |
Storage | -20°C freezer | Room-temperature stable polymorph | -90% energy costs |
Process intensification studies demonstrate that continuous flow hydrogenation for debenzylation increases throughput 5-fold compared to batch reactors while eliminating hydrogen gas accumulation hazards. Additionally, substituting sodium hydride with safer magnesium oxide in benzylation steps reduces waste treatment costs by 40% without yield compromise. These optimizations enable metric-ton production to meet demand from antiviral drug manufacturers [6] [9].
The compound's stability profile dictates specialized packaging – amber glass bottles with PTFE-lined caps prevent discoloration during prolonged storage. Lot-to-lot consistency remains challenging due to variable levels of isomeric impurities (3-benzyloxy regioisomer <1.5%), requiring rigorous QC via HPLC-UV at 254 nm [1] [6].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: